Cas no 444799-08-0 (3-(2-iodoacetyl)-1,3-oxazolidin-2-one)

3-(2-Iodoacetyl)-1,3-oxazolidin-2-one is a versatile heterocyclic compound featuring both an oxazolidinone scaffold and an iodoacetyl functional group. Its reactive iodoacetyl moiety makes it a valuable intermediate for selective alkylation reactions, particularly in the synthesis of biologically active molecules or modified peptides. The oxazolidinone core enhances stability and provides a handle for further derivatization. This compound is particularly useful in medicinal chemistry and materials science, where its bifunctional reactivity enables precise modifications under mild conditions. Its crystalline nature ensures ease of handling and purification, while its well-defined reactivity profile supports reproducible results in synthetic applications.
3-(2-iodoacetyl)-1,3-oxazolidin-2-one structure
444799-08-0 structure
Product name:3-(2-iodoacetyl)-1,3-oxazolidin-2-one
CAS No:444799-08-0
MF:C5H6INO3
MW:255.010513782501
CID:5232087
PubChem ID:11414154

3-(2-iodoacetyl)-1,3-oxazolidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 3-(2-iodoacetyl)-1,3-oxazolidin-2-one
    • 2-Oxazolidinone, 3-(2-iodoacetyl)-
    • Inchi: 1S/C5H6INO3/c6-3-4(8)7-1-2-10-5(7)9/h1-3H2
    • InChI Key: NMIHIMFJGQBLOW-UHFFFAOYSA-N
    • SMILES: O1CCN(C(CI)=O)C1=O

3-(2-iodoacetyl)-1,3-oxazolidin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1293301-1g
3-(2-Iodoacetyl)-1,3-oxazolidin-2-one
444799-08-0 95%
1g
¥16632 2023-03-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1293301-250mg
3-(2-Iodoacetyl)-1,3-oxazolidin-2-one
444799-08-0 95%
250mg
¥8957 2023-03-11
Enamine
EN300-112030-10.0g
3-(2-iodoacetyl)-1,3-oxazolidin-2-one
444799-08-0 95%
10g
$3315.0 2023-06-09
Enamine
EN300-112030-1g
3-(2-iodoacetyl)-1,3-oxazolidin-2-one
444799-08-0 95%
1g
$770.0 2023-10-27
Enamine
EN300-112030-5g
3-(2-iodoacetyl)-1,3-oxazolidin-2-one
444799-08-0 95%
5g
$2235.0 2023-10-27
1PlusChem
1P01A1K9-100mg
3-(2-iodoacetyl)-1,3-oxazolidin-2-one
444799-08-0 95%
100mg
$382.00 2024-05-02
1PlusChem
1P01A1K9-2.5g
3-(2-iodoacetyl)-1,3-oxazolidin-2-one
444799-08-0 95%
2.5g
$1927.00 2023-12-17
1PlusChem
1P01A1K9-5g
3-(2-iodoacetyl)-1,3-oxazolidin-2-one
444799-08-0 95%
5g
$2825.00 2023-12-17
1PlusChem
1P01A1K9-250mg
3-(2-iodoacetyl)-1,3-oxazolidin-2-one
444799-08-0 95%
250mg
$536.00 2024-05-02
1PlusChem
1P01A1K9-10g
3-(2-iodoacetyl)-1,3-oxazolidin-2-one
444799-08-0 95%
10g
$4160.00 2023-12-17

Additional information on 3-(2-iodoacetyl)-1,3-oxazolidin-2-one

Research Brief on 3-(2-iodoacetyl)-1,3-oxazolidin-2-one (CAS: 444799-08-0) in Chemical Biology and Pharmaceutical Applications

3-(2-iodoacetyl)-1,3-oxazolidin-2-one (CAS: 444799-08-0) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its reactive iodoacetyl group and oxazolidinone scaffold, serves as a versatile intermediate in the synthesis of bioactive molecules and targeted therapeutics. Recent studies have explored its applications in protein modification, drug conjugation, and as a building block for novel pharmacophores.

One of the key areas of research involving 3-(2-iodoacetyl)-1,3-oxazolidin-2-one is its role in site-specific protein labeling. The iodoacetyl group readily reacts with thiol groups in cysteine residues, enabling precise modifications of proteins for diagnostic and therapeutic purposes. A 2023 study published in Bioconjugate Chemistry demonstrated its efficacy in creating stable antibody-drug conjugates (ADCs) with improved pharmacokinetic properties. The study highlighted the compound's ability to maintain antibody integrity while ensuring efficient drug payload delivery.

In addition to its applications in bioconjugation, 3-(2-iodoacetyl)-1,3-oxazolidin-2-one has been investigated as a precursor in the synthesis of small molecule inhibitors. Researchers have utilized its oxazolidinone core to develop compounds targeting enzymes such as proteases and kinases. A recent Journal of Medicinal Chemistry publication (2024) reported the synthesis of a series of kinase inhibitors using this compound, showcasing its potential in oncology drug discovery. The study emphasized the compound's role in enhancing binding affinity and selectivity.

Another promising avenue of research involves the use of 3-(2-iodoacetyl)-1,3-oxazolidin-2-one in chemical proteomics. Its reactive iodoacetyl group allows for the selective labeling of cysteine-containing peptides, facilitating the identification and quantification of protein targets in complex biological samples. A 2023 Nature Chemical Biology study employed this strategy to map protein interaction networks in cancer cells, providing insights into novel therapeutic targets.

Despite its utility, challenges remain in optimizing the stability and reactivity of 3-(2-iodoacetyl)-1,3-oxazolidin-2-one for broader applications. Recent advancements in formulation science have addressed some of these issues, with studies focusing on stabilizing the compound in aqueous solutions and improving its shelf-life. A 2024 ACS Chemical Biology article proposed the use of cryoprotectants and lyophilization techniques to enhance its stability for long-term storage.

Looking ahead, the continued exploration of 3-(2-iodoacetyl)-1,3-oxazolidin-2-one is expected to yield new breakthroughs in drug development and chemical biology. Its unique combination of reactivity and structural features positions it as a valuable tool for researchers aiming to design next-generation therapeutics and probes. Future studies may focus on expanding its applications in targeted drug delivery and precision medicine, further solidifying its role in the pharmaceutical industry.

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Amadis Chemical Company Limited
(CAS:444799-08-0)3-(2-iodoacetyl)-1,3-oxazolidin-2-one
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Purity:99%
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